molecular formula C17H21NO B13709392 3-(6-Butoxy-2-naphthyl)azetidine

3-(6-Butoxy-2-naphthyl)azetidine

Cat. No.: B13709392
M. Wt: 255.35 g/mol
InChI Key: VLPSFCYUANZZGH-UHFFFAOYSA-N
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Description

3-(6-Butoxy-2-naphthyl)azetidine is a chemical compound of interest in scientific research, featuring an azetidine ring linked to a naphthalene system. Azetidines are four-membered nitrogen-containing heterocycles that are increasingly valuable in medicinal chemistry and drug discovery. Compared to more common five- and six-membered nitrogen heterocycles, azetidines often provide superior metabolic stability and improved physicochemical properties, making them attractive scaffolds for designing new bioactive molecules . The naphthalene moiety, a fused polycyclic aromatic system, is a common structural element in compounds studied for various pharmacological activities. The specific combination of the constrained azetidine ring with the lipophilic naphthalene group in this compound makes it a potentially valuable intermediate for researchers. It can be used in the synthesis of more complex molecules, as a building block in the development of pharmaceutical candidates, or as a tool compound in probing biological systems . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

3-(6-butoxynaphthalen-2-yl)azetidine

InChI

InChI=1S/C17H21NO/c1-2-3-8-19-17-7-6-13-9-14(16-11-18-12-16)4-5-15(13)10-17/h4-7,9-10,16,18H,2-3,8,11-12H2,1H3

InChI Key

VLPSFCYUANZZGH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)C3CNC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Azetidines

Azetidines are commonly synthesized via ring-closure reactions involving amino alcohols, halogenated precursors, or epoxides. The key challenge is the construction of the strained four-membered ring with the nitrogen atom positioned appropriately. Several methods have been reported, including nucleophilic substitution, intramolecular aminolysis of epoxides, and isomerization of aziridines.

Synthesis of 3-(6-Butoxy-2-naphthyl)azetidine

Data Tables and Detailed Research Outcomes

Summary of Reaction Optimization for Azetidine Formation (Adapted from Reference)

Entry Catalyst Solvent Temperature Yield (%) Notes
1 La(OTf)3 (5 mol%) Dichloromethane Reflux 85-90 High regioselectivity
2 None Dichloromethane Reflux 40-50 Lower yield without catalyst
3 La(OTf)3 (5 mol%) Toluene Reflux 70-75 Slightly lower yield
4 La(OTf)3 (10 mol%) Dichloromethane Room temp 60-65 Lower yield at room temperature

Representative Yields of 3-Aminoazetidines via Hydrogenolysis (From Reference)

Substrate Catalyst Solvent Pressure (psi) Time (hours) Yield (%)
Ethyl 3-azidoazetidine ester Pd/C (10%) Methanol 40 72 80-85
N-Benzyl 3-azidoazetidine Pd(OH)2/C (20%) Methanol 40 110 75-80

Chemical Reactions Analysis

Types of Reactions

3-(6-Butoxy-2-naphthyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various functionalized azetidines.

Mechanism of Action

The mechanism of action of 3-(6-Butoxy-2-naphthyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which facilitates bond cleavage and functionalization . This unique reactivity allows the compound to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Structural and Functional Analogues

The following table highlights key structural analogs, their substituents, biological activities, and research findings:

Compound Name Substituent/Modification Biological Activity Key Findings References
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride Propoxymethyl-naphthyl group Neuroprotection Suppresses hypoxia-induced microglial activation via NF-κB/MAPK pathways
3-Phenethylazetidine derivatives Phenethyl group Triple reuptake inhibition (SERT, NET, DAT) Exhibits antidepressant potential with balanced monoamine affinity
KHG26792 (Azetidine derivative) Unspecified aryl/alkoxy group Anti-inflammatory Inhibits P2X7 receptor-mediated NFAT/MAPK pathways in microglia
L-Azetidine-2-carboxylic acid Natural amino acid analog Collagen synthesis inhibition Acts as a gametocidal agent and anti-angiogenic compound
Azelnidipine Dihydropyridine-azetidine hybrid Antihypertensive Blocks L-type calcium channels with reduced reflex tachycardia

Key Comparative Insights

Bioactivity Profiles
  • Neuroprotective Effects : The propoxymethyl-naphthyl analog () shares structural similarities with 3-(6-Butoxy-2-naphthyl)azetidine, differing only in alkoxy chain length (propoxy vs. butoxy). Both likely modulate neuroinflammatory pathways, but the longer butoxy chain may enhance blood-brain barrier penetration due to increased lipophilicity.
  • Anti-inflammatory Potential: KHG26792 () demonstrates inhibition of microglial P2X7 receptors, a target relevant in neurodegenerative diseases. The naphthyl group in this compound could similarly engage in π-π stacking with aromatic residues in these receptors.
  • Antimicrobial and Antimalarial Activity : Bicyclic azetidines (e.g., from Maetani et al., 2017 ) show antimalarial efficacy via C–H amination, suggesting that the naphthyl-butoxy group in this compound might be optimized for similar redox-active targeting.
Metabolic Stability
  • Azetidines generally exhibit greater metabolic stability than piperidines due to reduced ring flexibility. The butoxy-naphthyl group may further slow oxidative metabolism compared to smaller alkoxy chains (e.g., methoxy or ethoxy) .

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